molecular formula C20H22O6 B1339023 Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate CAS No. 25909-66-4

Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate

Cat. No.: B1339023
CAS No.: 25909-66-4
M. Wt: 358.4 g/mol
InChI Key: XTHNYIOBLBKRMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate is an organic compound with the molecular formula C20H22O6. It is a diester derived from the reaction of ethylene glycol and 4-hydroxybenzoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate can be synthesized through the esterification reaction between ethylene glycol and 4-hydroxybenzoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate involves the continuous esterification process. This process includes the use of large-scale reactors where ethylene glycol and 4-hydroxybenzoic acid are mixed with an acid catalyst. The reaction mixture is heated, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of a strong acid or base to yield ethylene glycol and 4-hydroxybenzoic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Transesterification: Alcohols (e.g., methanol) in the presence of a catalyst such as sodium methoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Hydrolysis: Ethylene glycol and 4-hydroxybenzoic acid.

    Transesterification: Different esters depending on the alcohol used.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Polymer Chemistry: Employed in the production of polymers and copolymers with specific properties.

    Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Material Science: Utilized in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate primarily involves its ability to undergo esterification and hydrolysis reactions. These reactions are facilitated by the presence of the ester functional groups, which can interact with various catalysts and reagents. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate
  • Diethyl 4,4’-(ethene-1,2-diyl)dibenzoate
  • Diethyl 4,4’-(propane-1,2-diylbis(oxy))dibenzoate

Uniqueness

Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate is unique due to its specific ester linkage and the presence of ethylene glycol as the central moiety. This structure imparts distinct chemical properties, such as its reactivity in esterification and hydrolysis reactions, making it valuable in various industrial and research applications.

Properties

IUPAC Name

ethyl 4-[2-(4-ethoxycarbonylphenoxy)ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-3-23-19(21)15-5-9-17(10-6-15)25-13-14-26-18-11-7-16(8-12-18)20(22)24-4-2/h5-12H,3-4,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHNYIOBLBKRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463919
Record name Diethyl 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25909-66-4
Record name Diethyl 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.